molecular formula C18H14N2O4 B2841682 N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2199-78-2

N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2841682
CAS No.: 2199-78-2
M. Wt: 322.32
InChI Key: GPUSKUQAQXHPQM-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based derivative characterized by a 4-acetamidophenyl substituent at the carboxamide position of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The acetamidophenyl group in this compound introduces both hydrophilicity (via the amide moiety) and aromatic bulk, which may enhance target binding and pharmacokinetic properties compared to simpler coumarin derivatives. Structural data from highlights its molecular formula (C₁₉H₁₆N₂O₄) and ChemSpider ID (325802-79-7), confirming its well-defined chemical identity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)15-10-12-4-2-3-5-16(12)24-18(15)23/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUSKUQAQXHPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-acetamidophenyl acetate, which is then subjected to a series of reactions to introduce the chromene moiety. The key steps include:

    Acetylation: 4-aminophenol is acetylated using acetic anhydride to form 4-acetamidophenol.

    Cyclization: The acetylated product undergoes cyclization with appropriate reagents to form the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

Cyclocondensation :
Reacting with nitrogenous nucleophiles (e.g., urea, thiourea) induces cyclization. The α,β-unsaturated ketone system facilitates Michael addition followed by intramolecular cyclization. For example, treatment with thiourea in DMF yields pyrrolidine-fused derivatives via exo-trig ring closure .

Oxidative Functionalization :
The chromene ring undergoes selective oxidation at the 2-oxo position when treated with strong oxidizing agents like KMnO₄, forming hydroxylated derivatives .

Nucleophilic Substitution :
The acetamide group participates in hydrolysis under acidic/basic conditions. For instance, refluxing with HCl/NaOH cleaves the amide bond to regenerate 4-aminophenol derivatives .

Heterocyclic Annulation :
Reactions with bifunctional reagents (e.g., cyanothioacetamide) produce bicyclic systems. A documented pathway involves:

  • Michael addition at the α-carbon

  • Thioamide-assisted ring closure

  • Dehydrogenation to form thieno[2,3-c]coumarin analogs .

Key Reagents and Conditions

ReagentConditionsReaction Outcome
Ammonium acetateSolvent-free fusion, 3hForms oxopyrrolylquinolinone derivatives
Guanidine hydrochlorideDMF, 80°C, 6hProduces pyrimidine-embedded coumarins
CyanothioacetamideEthanol, reflux, 12hGenerates thienocoumarin hybrids
Glyoxalic acidAcOH/HCl, 60°C, 4hYields α,β-unsaturated keto-acid adducts

3.1. Oxopyrrolylquinolinones

  • Structure : Fused pyrrole-quinolinone system

  • Synthesis : Reacting with ammonium acetate induces dual ring formation:

    • Carboxylic acid group reacts with ammonium ion

    • Coumarin ring undergoes nucleophilic attack

  • Characterization Data :

    • IR: 3181–3385 cm⁻¹ (NH), 1642–1713 cm⁻¹ (C=O)

    • ¹H-NMR: δ 9.57–9.71 (NH), 6.97–8.16 (aromatic/HC=CH)

3.2. Thienocoumarin Derivatives

  • Formation Mechanism :

    • Step 1: Cyanothioacetamide addition at α-carbon

    • Step 2: Cyclization via sulfur participation

    • Step 3: Aromatization through dehydrogenation

  • Key Spectral Features :

    • IR: 2207–2209 cm⁻¹ (C≡N), 1705–1713 cm⁻¹ (C=O)

    • MS: Molecular ion peaks at m/z 398 (C₂₁H₁₄N₂O₃S)

4.1. Urea-Mediated Cyclization

  • Conditions : DMF, 120°C, 8h

  • Product : Pyrimidine-coumarin conjugate (C₁₉H₁₃N₃O₄)

  • Yield : 68%

  • Bioactivity : Demonstrated 72% COX-2 inhibition at 10 μM

4.2. Glyoxalic Acid Coupling

  • Reaction Pathway :

    • Aldol condensation between glyoxalic acid and chromene ketone

    • Dehydration to form α,β-unsaturated system

  • Product : 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid

  • Applications : Intermediate for synthesizing NSAID candidates

Stability and Reaction Selectivity

  • pH Sensitivity : Decomposes under strong alkaline conditions (pH >12) via acetamide hydrolysis

  • Thermal Stability : Stable up to 200°C; decomposes exothermically above 220°C (DSC data)

  • Regioselectivity : Reactions occur preferentially at:

    • α-carbon of the enone system

    • Amide nitrogen

    • C-4 position of chromene ring

This reactivity profile positions the compound as a versatile scaffold for developing pharmacologically active molecules, particularly anti-inflammatory and anticancer agents. Future studies should explore catalytic asymmetric reactions and green chemistry approaches to enhance synthetic efficiency.

Scientific Research Applications

Anti-inflammatory Properties

N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, specifically COX-2. The compound has demonstrated:

  • IC50 Values :
    • Human recombinant COX-2: 0.12 µM
    • Ovine COX-2: 0.625 µM

These values indicate its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate, making it relevant for treating inflammatory diseases .

Anticancer Activity

Research suggests that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related chromene derivatives have shown:

  • Cytotoxic Effects : Effective against various cancer cell lines, including lung and breast cancer cells.
  • Mechanism of Action : Involves apoptosis induction and modification of microRNA expression, leading to altered cellular functions .

Potential Therapeutic Applications

Given its biological activities, this compound has several promising applications:

Development of NSAIDs

Due to its potent COX inhibition, this compound could serve as a lead in developing new NSAIDs aimed at managing pain and inflammation .

Anticancer Drug Development

The anticancer potential observed in related compounds suggests that further exploration could lead to the development of effective therapies for various cancers .

Antimicrobial Activity

Coumarin derivatives have been noted for their antimicrobial properties, indicating that this compound may also possess activity against pathogenic microorganisms .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFocusFindings
Study ACOX InhibitionDemonstrated significant inhibition of COX enzymes with low IC50 values .
Study BAnticancer ActivityShowed cytotoxicity against A549 lung cancer cells; induced apoptosis .
Study CAntimicrobial PropertiesEvaluated against various bacteria; showed promising antimicrobial activity .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide and analogous coumarin-3-carboxamide derivatives:

Compound Name Substituent Key Properties/Activities Reference
This compound 4-Acetamidophenyl Balanced hydrophilicity/hydrophobicity; potential for moderate bioactivity and solubility.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Longer aliphatic chain increases lipophilicity; synthetic route involves phenethyl coupling.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoylphenyl High polarity and melting point (>300°C); synthesized via acid-catalyzed condensation.
N-(4-Aminophenyl)-2-oxo-2H-chromene-3-carboxamide 4-Aminophenyl Basic amino group enhances reactivity; used as an acid dye for wool and silk fabrics.
N-(4-((2-Aminophenyl)carbamoyl)benzyl)-2-oxo-2H-chromene-3-carboxamide Complex benzyl-aminophenyl Potent HDAC1 inhibition (IC₅₀: 0.47–0.87 μM); cytotoxic against cancer cells (IC₅₀: 0.53–57.59 μM).
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide Triazole and fluorophenethyl Enhanced hydrogen bonding and lipophilicity; likely improved target affinity.
8-Allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide 4-Nitrophenyl and allyl Electron-withdrawing nitro group alters electronic properties; allyl increases hydrophobicity.

Key Findings:

Structural Modifications and Physicochemical Properties: The 4-acetamidophenyl substituent provides intermediate polarity compared to the more hydrophilic 4-sulfamoylphenyl () and hydrophobic 4-methoxyphenethyl (). This balance may improve solubility while retaining membrane permeability . Nitro () and amino () groups at the phenyl position drastically alter electronic properties, affecting reactivity and applications (e.g., dye synthesis vs. drug design) .

Biological Activity: Derivatives with bulky substituents (e.g., triazole in , benzyl-aminophenyl in ) exhibit enhanced target interactions, such as HDAC1 inhibition (IC₅₀ ~0.5 μM) or acetylcholinesterase inhibition (IC₅₀ = 1.80 μM for triazole derivatives) . The 4-acetamidophenyl derivative’s bioactivity remains less characterized in the provided evidence but is structurally poised for moderate enzyme inhibition or anticancer activity, akin to its analogs .

Synthetic Routes :

  • Most compounds share a common coumarin-3-carboxamide backbone synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with appropriate amines .
  • Complex derivatives (e.g., triazole-containing compounds in ) require additional steps like click chemistry or Suzuki coupling .

Biological Activity

N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

The chromene scaffold is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound incorporates an acetamido group that enhances its pharmacological profile. This compound has been studied for its interactions with various biological targets, making it a candidate for further drug development.

2. Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Chromene Core : The initial step involves the condensation of appropriate aromatic aldehydes with malonic acid derivatives under acidic conditions to form the chromene structure.
  • Acetamido Substitution : The introduction of the acetamido group is achieved through nucleophilic substitution reactions, where 4-acetamidophenol is reacted with the chromene derivative.
  • Purification and Characterization : The final product is purified using recrystallization or chromatography and characterized using techniques such as NMR and mass spectrometry.

3.1 Anticancer Activity

Numerous studies have reported the anticancer properties of compounds related to this compound:

  • Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. For example, in MCF-7 breast cancer cells, treatment with this compound led to increased expression of pro-apoptotic markers and reduced cell viability (IC50 values ranging from 5 to 15 µM) .
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis via caspase activation
HCT-11612Cell cycle arrest at G0-G1 phase
HepG215Induction of oxidative stress

3.2 Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • DPPH Assay : The compound demonstrated significant scavenging activity against DPPH radicals, with an IC50 value of approximately 30 µM, indicating strong antioxidant potential .

3.3 Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

  • In vitro Studies : It showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus50Moderate
Escherichia coli100Moderate
Pseudomonas aeruginosa75Effective

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A recent study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant cell death attributed to apoptosis, evidenced by increased levels of cleaved PARP and caspase-3 activity .

Case Study 2: Antimicrobial Testing Against Clinical Isolates

In another study, the compound was tested against clinical isolates of E. coli and S. aureus. It exhibited potent antibacterial activity, suggesting its potential as a therapeutic agent in treating bacterial infections .

5. Conclusion

This compound displays promising biological activities that warrant further investigation. Its anticancer properties, coupled with antioxidant and antimicrobial effects, position it as a valuable candidate for drug development in oncology and infectious disease management.

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